

5-Aminobenzimidazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminobenzimidazole

Cat. No.: B183301

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An In-depth Technical Guide to **5-Aminobenzimidazole**: Chemical Properties and Structure

Introduction

5-Aminobenzimidazole is an aromatic heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.^[1] Structurally, it consists of a fused benzene and imidazole ring system with an amine substituent. This unique arrangement imparts a versatile chemical reactivity that has been leveraged by researchers in medicinal chemistry and materials science.^[1] Its derivatives are integral to the development of potent therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.^[1] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to **5-Aminobenzimidazole** for professionals in research and drug development.

Chemical Structure

The molecular structure of **5-Aminobenzimidazole** is characterized by a planar, bicyclic system.^[2] The IUPAC name for this compound is 1H-benzimidazol-5-amine, and it is also referred to as 3H-benzimidazol-5-amine, highlighting the tautomerism inherent to the imidazole ring where the proton can reside on either nitrogen atom (N1 or N3).^{[2][3]} This structural feature is a key aspect of its chemical behavior and interactions.

Key Structural Identifiers:

- Molecular Formula: $C_7H_7N_3$ [\[2\]](#)[\[4\]](#)
- CAS Number: 934-22-5[\[2\]](#)[\[3\]](#)
- SMILES: C1=CC2=C(C=C1N)NC=N2[\[2\]](#)[\[3\]](#)
- InChI: InChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)[\[2\]](#)[\[3\]](#)
- InChI Key: WFRXSXUDWCVSPI-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)

The specific positioning of the amino group at the 5-position significantly influences the compound's reactivity, solubility, and biological activity compared to other isomers like 2-aminobenzimidazole or 4-aminobenzimidazole.[\[2\]](#)

Physicochemical and Spectroscopic Properties

The properties of **5-Aminobenzimidazole** have been well-characterized. The quantitative data are summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	1H-benzimidazol-5-amine	[2] [3]
Synonyms	6-Aminobenzimidazole, 3H-benzimidazol-5-amine	[3] [5]
Molecular Weight	133.15 g/mol	[2]
Appearance	Light yellow to brown crystalline powder	[1]
Melting Point	162 - 168 °C	[1] [2]
Boiling Point	222 °C @ 3.5 mmHg 476.1 °C @ 760 mmHg	[2] [4] [6]
Solubility	Slightly soluble in methanol	[2] [6]
pKa (Predicted)	14.47 ± 0.30	[6]

Table 2: Spectroscopic Data

Technique	Wavelength / Shift	Assignment	Source(s)
UV-Visible (in EtOH)	$\lambda_{\text{max}} = 300 \text{ nm}$	$\pi \rightarrow \pi^*$ electronic transitions in the aromatic system	[2][6]
Infrared (IR)	$\sim 3400\text{-}3300 \text{ cm}^{-1}$	N-H stretching (primary amino group)	[2]
$\sim 3245 \text{ cm}^{-1}$	N-H stretching (imidazole ring)	[2]	
$\sim 3021 \text{ cm}^{-1}$	Aromatic C-H stretching	[2]	
$1672\text{-}1566 \text{ cm}^{-1}$	C=N stretching (imidazole ring)	[2]	
$1605\text{-}1580 \text{ cm}^{-1}$	NH ₂ deformation (bending)	[2]	
¹ H NMR	7.0 - 8.0 ppm	Aromatic protons	[2]
0.5 - 5.0 ppm	Amino group protons (broad signal, solvent dependent)	[2]	

Experimental Protocols

Synthesis: Catalytic Hydrogenation of 5-Nitrobenzimidazole

A prevalent method for synthesizing **5-Aminobenzimidazole** is through the reduction of 5-nitrobenzimidazole.[2][7] This procedure offers high purity and yield.

Methodology:

- Dissolution: Dissolve 5-nitrobenzimidazole (1.0 eq) in a suitable solvent, such as methanol or an ethanol/THF mixture.[6][7]

- **Catalyst Addition:** Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
[6][7]
- **Hydrogenation:** Place the reaction mixture under a hydrogen atmosphere (atmospheric pressure is often sufficient) and stir vigorously at room temperature.[6][7]
- **Reaction Monitoring:** Monitor the reaction progress over several hours (typically 4-20 hours) using Thin Layer Chromatography (TLC).[7]
- **Work-up:** Upon completion, remove the catalyst by filtering the mixture through a pad of Celite.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The resulting **5-Aminobenzimidazole** can be further purified by washing with a solvent like diethyl ether or by recrystallization to afford the pure compound.[7]

General Protocol for Chemical Characterization

To confirm the identity and purity of synthesized **5-Aminobenzimidazole**, a standard analytical workflow is employed.

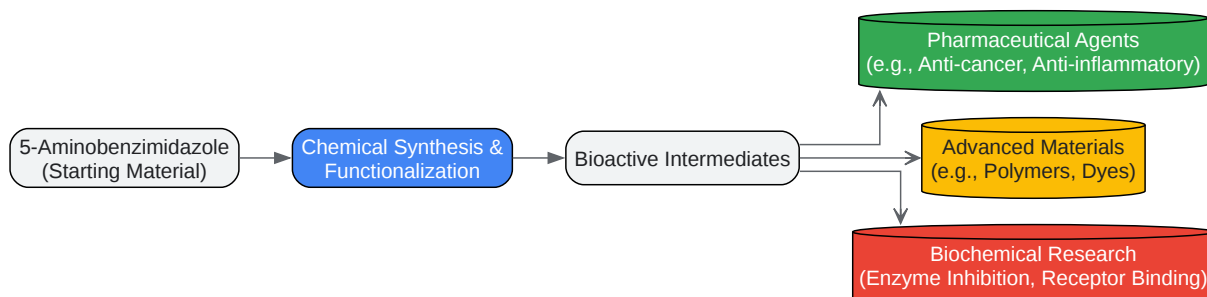
Methodology:

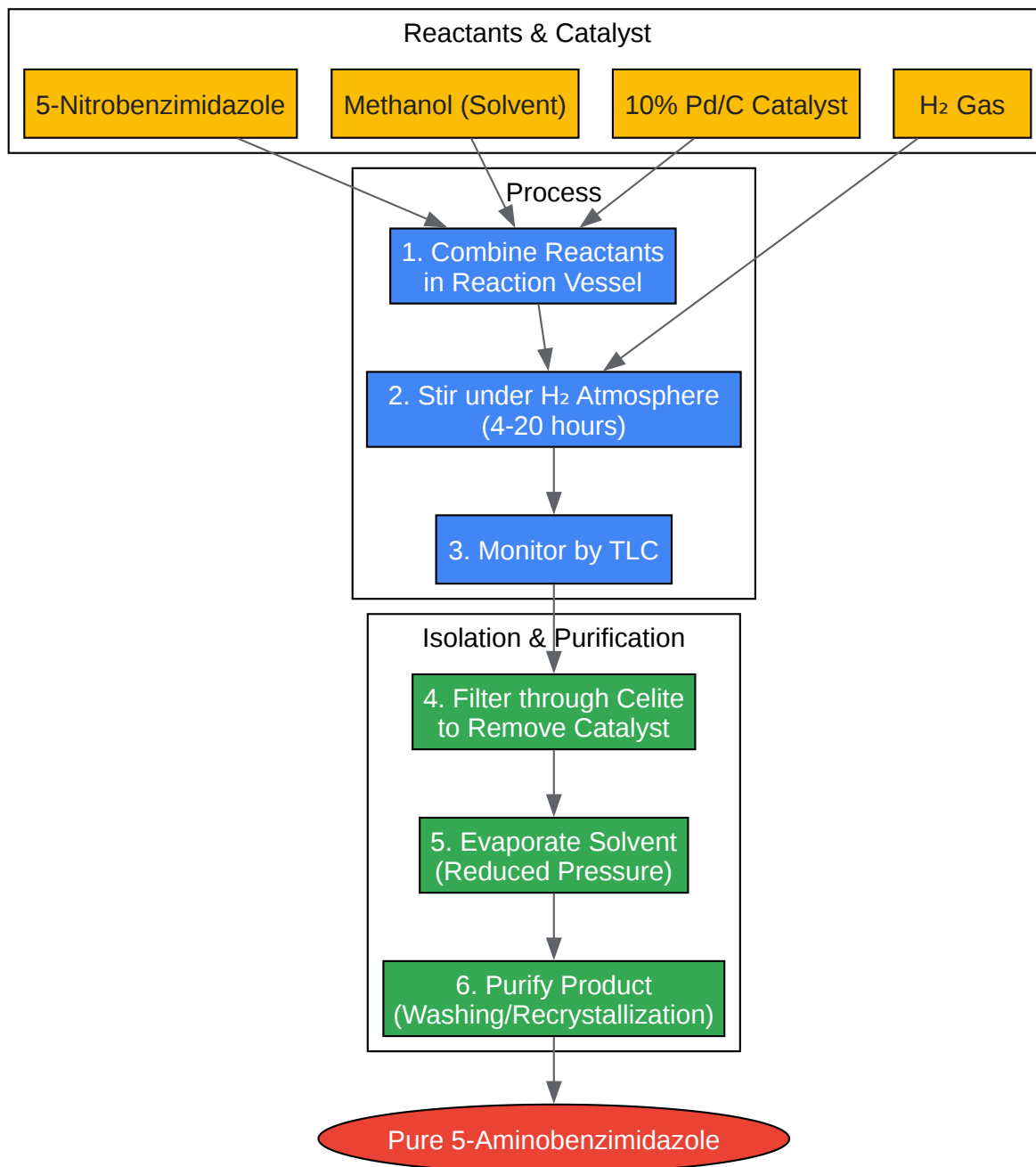
- **Chromatography:** Perform TLC analysis using a suitable solvent system (e.g., ethyl acetate/hexane) to assess the purity and calculate the R_f value.
- **Melting Point:** Determine the melting point of the purified product and compare it to the literature value (162-168 °C). A sharp melting range indicates high purity.[1][2]
- **Infrared (IR) Spectroscopy:** Record the IR spectrum and verify the presence of key functional groups: N-H stretches for both the amine and imidazole, aromatic C-H stretches, and the characteristic C=N imidazole stretch.[2]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - Acquire a ¹H NMR spectrum to confirm the presence and integration of aromatic and amine protons in the expected regions.[2]

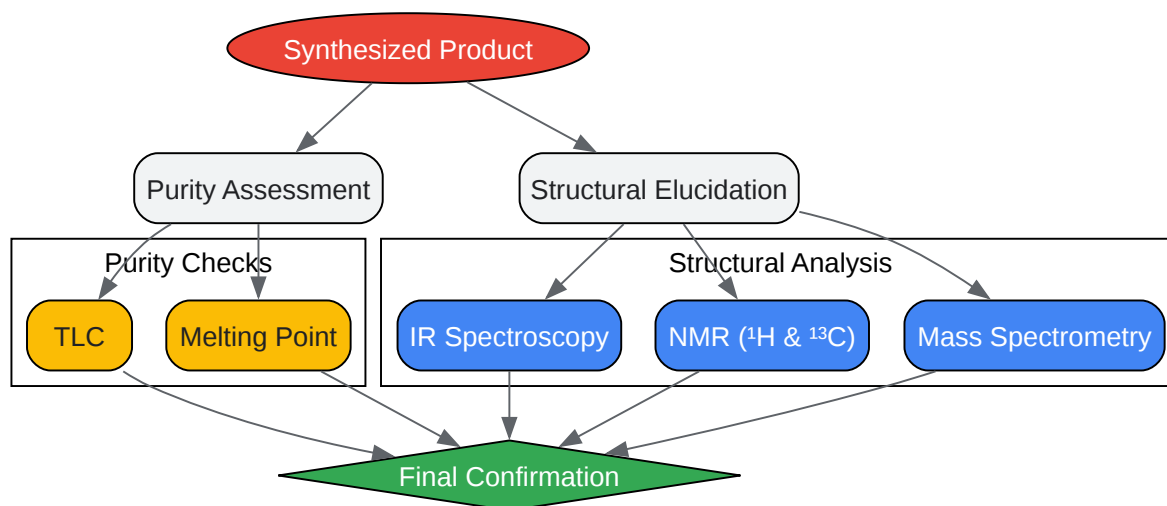
- Acquire a ^{13}C NMR spectrum to identify the number of unique carbon environments within the molecule.
- Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound. The molecular ion peak $[\text{M}+\text{H}]^+$ should correspond to approximately 134.1 g/mol.
.[7]

Visualizations

Logical Workflow: Applications of 5-Aminobenzimidazole







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- To cite this document: BenchChem. [5-Aminobenzimidazole chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b183301#5-aminobenzimidazole-chemical-properties-and-structure>]

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